Product packaging for cis-(Z)-Flupentixol Dihydrochloride(Cat. No.:CAS No. 2413-38-9)

cis-(Z)-Flupentixol Dihydrochloride

Numéro de catalogue: B030078
Numéro CAS: 2413-38-9
Poids moléculaire: 507.4 g/mol
Clé InChI: IOVDQEIIMOZNNA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flupenthixol dihydrochloride is a potent and well-characterized typical antipsychotic agent belonging to the thioxanthene class, primarily recognized for its high-affinity antagonism of dopamine D1 and D2 receptors in the central nervous system. This compound serves as an indispensable pharmacological tool in neuroscience research for investigating the complex role of dopaminergic signaling in various physiological and behavioral processes. Its primary research value lies in modeling and studying psychiatric disorders such as schizophrenia, aiding in the elucidation of the dopamine hypothesis of psychosis. Researchers utilize Flupenthixol dihydrochloride to probe dopamine receptor function, modulate locomotor activity, and study reward pathways and stereotypical behaviors in preclinical models. A critical aspect of its application is the investigation of its cis(Z)-isomer, which is the therapeutically active geometric isomer responsible for the potent neuroleptic activity, in contrast to the trans(E)-isomer which exhibits weaker effects. Supplied as the dihydrochloride salt, it offers enhanced solubility in aqueous and physiological buffers for in vitro binding assays, cell-based studies, and in vivo administrations. This reagent is fundamental for advancing our understanding of neuropsychiatric disease mechanisms and for the preclinical evaluation of novel therapeutic strategies targeting the dopaminergic system.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27Cl2F3N2OS B030078 cis-(Z)-Flupentixol Dihydrochloride CAS No. 2413-38-9

Propriétés

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N2OS.2ClH/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29;;/h1-2,4-8,16,29H,3,9-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVDQEIIMOZNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058737
Record name Flupentixol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413-38-9
Record name Flupentixol dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazine-1-ethanol dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Validation & Comparative

Cross-Validation of cis-(Z)-Flupentixol Dihydrochloride Effects in Different Animal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral and neurochemical effects of cis-(Z)-Flupentixol Dihydrochloride across different rodent strains. The information presented is collated from various experimental studies to aid in the cross-validation of its pharmacological profile.

Executive Summary

This compound is a potent antipsychotic agent, primarily functioning as a dopamine (B1211576) D1 and D2 receptor antagonist.[1][2][3] Its effects on locomotor activity, reward-seeking behavior, and the induction of catalepsy are crucial endpoints in preclinical assessments. This guide highlights the importance of considering animal strain as a significant variable in the consistency and interpretation of experimental outcomes. While direct comparative studies across multiple strains for all behavioral paradigms are limited, this document synthesizes available data to provide a comprehensive overview.

Data Presentation: Comparative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound in different animal strains. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Effects on Locomotor Activity

Animal StrainDose Range (mg/kg)Route of AdministrationObserved Effect
Rats
Sprague-Dawley0.125 - 0.5Intraperitoneal (i.p.)Dose-dependent reduction in cocaine-induced hyperactivity.[4]
WistarNot explicitly studied with flupentixol, but generally show higher baseline motor activity compared to Sprague-Dawley rats.[5]--
Mice
C57BL/6Not explicitly studied with flupentixol, but are more sensitive to haloperidol-induced microcatalepsy than BALB/c mice, suggesting higher sensitivity to dopamine antagonists.[6]--
BALB/cNot explicitly studied with flupentixol.--

Table 2: Effects on Conditioned Place Preference (CPP)

Animal StrainDose (mg/kg)Route of AdministrationObserved Effect
Rats
Sprague-Dawley0.5Intraperitoneal (i.p.)Blocked the expression of cocaine-induced conditioned place preference.[4]
WistarNot explicitly studied.--

Table 3: Cataleptic Effects

Animal StrainDopamine AntagonistDose (mg/kg)Route of AdministrationObserved Effect
Mice
C57BL/6Haloperidol0.25 - 1.0Not specifiedMore susceptible to microcatalepsy compared to CD-1 and BALB/c mice.[6]
BALB/cHaloperidol0.25 - 1.0Not specifiedLess susceptible to microcatalepsy compared to C57BL/6 mice.[6]
CD-1Haloperidol0.25 - 1.0Not specifiedLess susceptible to microcatalepsy compared to C57BL/6 mice.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Locomotor Activity Assessment

Objective: To measure the effect of this compound on spontaneous or drug-induced locomotor activity.

Apparatus: Open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system.

Procedure:

  • Habituation: Individually place animals in the open field for a set period (e.g., 30-60 minutes) to allow for acclimation to the novel environment.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p.).

  • Testing: After a specified pretreatment time (e.g., 30 minutes), place the animal back into the open field arena.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a defined duration (e.g., 60 minutes).

  • Analysis: Compare the locomotor activity data between the drug-treated and vehicle-treated groups.

Conditioned Place Preference (CPP)

Objective: To assess the rewarding or aversive properties of a drug by pairing its administration with a distinct environment.

Apparatus: A three-chambered apparatus with two larger, distinct conditioning chambers (differentiated by visual and tactile cues) and a smaller, neutral starting chamber.

Procedure:

  • Pre-conditioning (Baseline): On day 1, place the animal in the central chamber and allow free access to all chambers for a set duration (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference. Animals with a strong unconditioned preference for one chamber may be excluded.[4]

  • Conditioning: This phase typically lasts for 4-8 days.

    • On drug conditioning days, administer this compound (or the drug being tested for its rewarding properties, with flupentixol as a potential blocker) and confine the animal to one of the conditioning chambers for a set period (e.g., 30 minutes).

    • On vehicle conditioning days, administer the vehicle and confine the animal to the other conditioning chamber for the same duration. The order of drug and vehicle administration is counterbalanced across animals.

  • Post-conditioning (Test): On the test day, place the animal (drug-free) in the central chamber and allow free access to all chambers. Record the time spent in each chamber.

  • Analysis: A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference. A significant decrease indicates a conditioned place aversion. The effect of flupentixol is determined by its ability to block the development of a preference for a rewarding drug.

Catalepsy Assessment (Bar Test)

Objective: To measure the induction of catalepsy, a state of motor immobility, often induced by dopamine receptor antagonists.

Apparatus: A horizontal bar (e.g., 0.9 cm in diameter for rats, 0.2-0.7 cm for mice) elevated a few centimeters from a flat surface (e.g., 3-8 cm).[7][8]

Procedure:

  • Drug Administration: Administer this compound or vehicle.

  • Testing: At specified time points after drug administration, gently place the animal's forepaws on the elevated bar.

  • Data Collection: Start a timer and measure the latency for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.[9][10]

  • Analysis: Compare the latency to descend between the drug-treated and vehicle-treated groups. An increased latency in the drug-treated group is indicative of catalepsy.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Dopamine D1/D2 Receptor Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine_Vesicle Dopamine L-DOPA->Dopamine_Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release D2_Autoreceptor D2 Autoreceptor D1_Receptor D1 Receptor AC_active Adenylyl Cyclase (Activated) D1_Receptor->AC_active Gs D2_Receptor D2 Receptor AC_inhibited Adenylyl Cyclase (Inhibited) D2_Receptor->AC_inhibited Gi cAMP_increased ↑ cAMP AC_active->cAMP_increased cAMP_decreased ↓ cAMP AC_inhibited->cAMP_decreased PKA PKA cAMP_increased->PKA Neuronal_Response_Inhibitory Inhibitory Neuronal Response cAMP_decreased->Neuronal_Response_Inhibitory Neuronal_Response_Excitatory Excitatory Neuronal Response PKA->Neuronal_Response_Excitatory Dopamine_Synapse->D2_Autoreceptor Feedback Inhibition Dopamine_Synapse->D1_Receptor Dopamine_Synapse->D2_Receptor Flupentixol cis-(Z)-Flupentixol Flupentixol->D2_Autoreceptor Antagonism Flupentixol->D1_Receptor Antagonism Flupentixol->D2_Receptor Antagonism

Caption: Dopamine D1/D2 receptor antagonism by cis-(Z)-Flupentixol.

PI3K_Akt_Signaling_Pathway_Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Flupentixol cis-(Z)-Flupentixol Flupentixol->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by cis-(Z)-Flupentixol.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Selection Animal Strain Selection (e.g., Wistar vs. Sprague-Dawley Rats) Acclimation Acclimation Period Animal_Selection->Acclimation Baseline_Testing Baseline Behavioral Testing (Optional) Acclimation->Baseline_Testing Grouping Randomized Group Assignment (Vehicle vs. Flupentixol) Baseline_Testing->Grouping Drug_Admin Drug Administration (cis-(Z)-Flupentixol or Vehicle) Grouping->Drug_Admin Locomotor Locomotor Activity Drug_Admin->Locomotor CPP Conditioned Place Preference Drug_Admin->CPP Catalepsy Catalepsy Test Drug_Admin->Catalepsy Data_Collection Data Collection Locomotor->Data_Collection CPP->Data_Collection Catalepsy->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: A generalized experimental workflow for assessing flupentixol's effects.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-(Z)-Flupentixol Dihydrochloride
Reactant of Route 2
Reactant of Route 2
cis-(Z)-Flupentixol Dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.